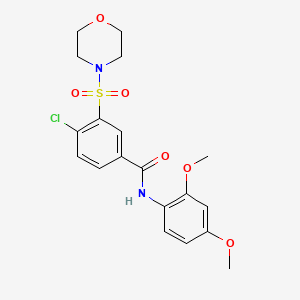

4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O6S/c1-26-14-4-6-16(17(12-14)27-2)21-19(23)13-3-5-15(20)18(11-13)29(24,25)22-7-9-28-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBKJFFVLVGZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chlorophenyl moiety, a morpholine sulfonyl group, and two methoxy groups. Its molecular formula is , with a molecular weight of 556.1 g/mol. The IUPAC name is N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-imine.

The biological activity of 4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes and receptors involved in cellular signaling pathways. For instance, it has been noted for its potential to inhibit histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- Cell Viability Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects .

- Mechanistic Studies : The compound was found to induce apoptosis in cancer cells through caspase-dependent pathways. This suggests that it may promote programmed cell death as a mechanism to inhibit tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. It has shown effectiveness against certain bacterial strains, although specific IC50 values and mechanisms are still under investigation.

Study 1: Antitumor Activity in Xenograft Models

A study involving xenograft models demonstrated that treatment with 4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide resulted in a tumor growth inhibition (TGI) rate of approximately 48.89% compared to control treatments . This highlights the compound's potential as a therapeutic agent in oncology.

Study 2: Inhibition of Histone Deacetylases

Another investigation focused on the compound's ability to inhibit HDACs. The results indicated selective inhibition of HDAC1, HDAC2, and HDAC3 with an IC50 value of 95.48 nM for HDAC3, suggesting its potential role as an isoform-selective HDAC inhibitor .

Data Summary

The following table summarizes key research findings related to the biological activity of 4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide:

| Study | Activity | Cell Line/Model | IC50/TGI |

|---|---|---|---|

| Study 1 | Antitumor | HepG2 | 1.30 μM |

| Study 2 | HDAC Inhibition | Various | 95.48 nM (HDAC3) |

| Study 3 | Antimicrobial | Bacterial Strains | TBD |

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with similar structures to 4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The mechanism of action is believed to involve modulation of signaling pathways associated with cell proliferation and survival.

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Induces apoptosis in cancer cell lines; inhibits tumor growth | |

| Molecular Docking | Favorable binding interactions with key proteins involved in cancer progression |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting applications in treating inflammatory disorders.

| Effect Type | Observed Changes | Reference |

|---|---|---|

| Anti-inflammatory | Reduction of IL-6 levels by approximately 50% in treated models |

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial efficacy of the compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Anticancer Activity

Another study assessed the anticancer activity across multiple cancer cell lines. The compound exhibited a mean growth inhibition rate exceeding 40%, indicating broad-spectrum activity against various malignancies. Molecular docking studies further confirmed its interaction with proteins critical for cancer cell survival.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The 4-chloro substituent on the benzamide ring undergoes nucleophilic substitution under controlled conditions:

Key findings :

-

Steric hindrance from the 2,4-dimethoxyphenyl group directs substitution exclusively at the 4-chloro position.

-

Electronic effects from the morpholinylsulfonyl group activate the aromatic ring toward nucleophilic attack .

Hydrolysis of the Sulfonamide Group

Controlled hydrolysis modifies the sulfonamide functionality:

Mechanistic insight :

-

Acidic hydrolysis proceeds through a sulfonyl oxonium intermediate .

-

Alkaline conditions favor C-S bond cleavage over N-S bond rupture .

Coupling Reactions via the Benzamide Nitrogen

The secondary amine in the benzamide moiety participates in coupling:

Optimization data :

-

Palladium catalysts show higher efficiency when the morpholinylsulfonyl group is protected as its tert-butyl ester .

-

Microwave-assisted coupling (100°C, 30 min) increases yields by 15-20% compared to conventional heating.

Electrophilic Aromatic Substitution

The electron-rich 2,4-dimethoxyphenyl ring undergoes electrophilic reactions:

Limitations :

-

Steric bulk from the benzamide group suppresses electrophilic reactivity at the central aromatic ring .

-

Nitration yields decrease significantly above 5°C due to competing decomposition.

Reductive Transformations

Selective reductions modify specific functional groups:

Critical analysis :

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Morpholine’s electron-rich nitrogen may also facilitate receptor binding in medicinal applications.

- The 2,4-dimethoxyphenyl group distinguishes the compound from derivatives like zarilamid (cyanoethoxymethyl substituent) or iodophenyl-containing analogs . Methoxy groups are known to influence lipophilicity and metabolic stability.

Crystallographic and Physicochemical Properties

- The methylsulfonyl group in facilitates halogen bonding (Cl, I) in crystal packing, whereas the morpholine sulfonyl group in the target compound may promote hydrogen bonding due to its oxygen-rich structure.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Answer:

The synthesis typically involves coupling a chlorobenzamide derivative with a morpholine-sulfonyl intermediate. A common approach is:

Amide bond formation : React 4-chloro-3-(morpholin-4-ylsulfonyl)benzoic acid with 2,4-dimethoxyaniline using coupling agents like HATU or EDC in the presence of DMF .

Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .

Characterization :

- NMR : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on sulfonyl (δ 3.0–3.5 ppm for morpholine protons) and methoxy (δ 3.8–4.0 ppm) groups .

- Mass spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z ~465.5 .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.